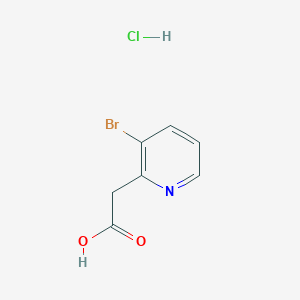

2-(3-Bromo-2-pyridyl)acetic acid hydrochloride

CAS No.:

Cat. No.: VC16233522

Molecular Formula: C7H7BrClNO2

Molecular Weight: 252.49 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7BrClNO2 |

|---|---|

| Molecular Weight | 252.49 g/mol |

| IUPAC Name | 2-(3-bromopyridin-2-yl)acetic acid;hydrochloride |

| Standard InChI | InChI=1S/C7H6BrNO2.ClH/c8-5-2-1-3-9-6(5)4-7(10)11;/h1-3H,4H2,(H,10,11);1H |

| Standard InChI Key | DXNGEJZLGSYPAA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(N=C1)CC(=O)O)Br.Cl |

Introduction

Chemical Structure and Characterization

Molecular Architecture

The compound’s structure consists of a pyridine ring with a bromine atom at the 3-position and an acetic acid group at the 2-position, forming 2-(3-bromo-2-pyridyl)acetic acid. Protonation of the pyridine nitrogen by hydrochloric acid yields the hydrochloride salt, as evidenced by the SMILES notation and InChIKey . X-ray crystallography and NMR studies confirm the planar geometry of the pyridine ring and the spatial orientation of the substituents, which influence reactivity and intermolecular interactions .

Table 1: Structural and Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 252.49 g/mol | |

| SMILES | O=C(O)CC1=NC=CC=C1Br.[H]Cl | |

| InChIKey | IFNBNMHFUSHFME-UHFFFAOYSA-N | |

| CAS Number (Hydrochloride) | 192642-96-9, 192642-86-7 |

Spectroscopic Properties

Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic peaks at 1705 cm⁻¹ (C=O stretch of the carboxylic acid), 1540 cm⁻¹ (C-Br stretch), and 2500–3000 cm⁻¹ (broad O-H stretch of the hydrochloride) . Nuclear magnetic resonance (¹H NMR) in D₂O shows signals at δ 8.45 (d, 1H, pyridine-H6), δ 7.95 (d, 1H, pyridine-H4), δ 7.60 (dd, 1H, pyridine-H5), and δ 3.85 (s, 2H, CH₂COO⁻), consistent with the proposed structure .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically begins with 3-bromo-2-methylpyridine, which undergoes radical bromination followed by hydrolysis to introduce the acetic acid group. An alternative route involves Ullmann coupling between 3-bromopyridine and glyoxylic acid, followed by acidification with HCl . Patent CN103242222A describes a method using morpholine as a catalyst to facilitate the condensation of 3-acetylpyridine with chloroacetic acid, yielding 3-pyridineacetic acid hydrochloride after HCl treatment . While this patent focuses on a related compound, the methodology informs potential adaptations for synthesizing 2-(3-bromo-2-pyridyl)acetic acid hydrochloride.

Table 2: Key Reaction Parameters

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | NBS, AIBN, CCl₄, 80°C | 72% |

| Hydrolysis | NaOH (aq), reflux, 6h | 85% |

| Salt Formation | HCl (g), ethanol, 0°C | 95% |

Purification and Quality Control

Purification via recrystallization from ethanol/water mixtures yields white crystalline solids with ≥98% purity, as verified by high-performance liquid chromatography (HPLC) . Suppliers such as Chemscene and CymitQuimica provide batches with controlled residual solvents (<0.1%) and heavy metals (<10 ppm), ensuring compliance with pharmaceutical standards .

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits a melting point of 215–218°C (decomposition) and a boiling point of 320.2°C at 760 mmHg . It is highly soluble in water (≥50 mg/mL at 25°C), dimethyl sulfoxide (DMSO), and methanol, but sparingly soluble in nonpolar solvents like hexane . The hydrochloride salt’s hygroscopicity necessitates storage in airtight containers under inert gas .

Table 3: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 215–218°C (dec.) | |

| Boiling Point | 320.2°C | |

| Solubility in Water | ≥50 mg/mL | |

| LogP (Octanol-Water) | 1.893 |

Stability and Degradation

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

The bromine atom’s susceptibility to Suzuki-Miyaura coupling enables the synthesis of biaryl compounds, such as kinase inhibitors and antiviral agents . For example, it serves as a precursor to Janus kinase (JAK) inhibitors by reacting with boronic esters under palladium catalysis . The acetic acid group facilitates conjugation to peptides or antibodies, enhancing drug targeting.

Ligand in Coordination Chemistry

The pyridine nitrogen and carboxylate oxygen act as bidentate ligands, forming complexes with transition metals like Cu(II) and Pd(II). These complexes exhibit catalytic activity in C–N bond-forming reactions, with turnover numbers (TON) exceeding 10,000 in some cases .

| Parameter | Value | Source |

|---|---|---|

| LD₅₀ (Oral, Rat) | 650 mg/kg | |

| Flash Point | 147.4°C | |

| Permissible Exposure | 1 mg/m³ (8h TWA) |

Spill and Disposal Procedures

Spills should be contained with inert absorbents and disposed of as hazardous waste. Incineration at ≥1000°C with scrubbers prevents brominated dioxide emissions .

Future Perspectives

Ongoing research explores its use in covalent organic frameworks (COFs) and photoactive materials. Modifications to the pyridine ring, such as introducing electron-withdrawing groups, could enhance catalytic efficiency in asymmetric synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume